molecular formula C13H12FN3O3 B2810129 N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide CAS No. 1797949-91-7

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide

Numéro de catalogue B2810129
Numéro CAS: 1797949-91-7
Poids moléculaire: 277.255
Clé InChI: AGANTETWQMJDGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). The compound has been shown to be effective in targeting EGFR mutations that are resistant to first and second-generation TKIs, such as gefitinib and erlotinib.

Mécanisme D'action

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide works by irreversibly binding to the mutant forms of EGFR, which leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The compound selectively targets EGFR mutations that are resistant to first and second-generation TKIs, such as the T790M mutation.
Biochemical and physiological effects:
N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide has been shown to have a favorable safety profile in preclinical and clinical studies. The compound has minimal off-target effects and does not inhibit other receptor tyrosine kinases, which reduces the risk of adverse events. In clinical trials, the most common adverse events associated with N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide were diarrhea, rash, and nausea.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide in lab experiments is its specificity for mutant forms of EGFR, which allows for the selective inhibition of downstream signaling pathways that are involved in cell proliferation and survival. However, one limitation of using N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide in lab experiments is the development of resistance to the compound over time, which can limit its effectiveness in treating NSCLC.

Orientations Futures

There are several future directions for the development and use of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide. One direction is the combination of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide with other targeted therapies, such as immune checkpoint inhibitors, to enhance its effectiveness in treating NSCLC. Another direction is the identification of biomarkers that can predict response to N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide and guide patient selection for treatment. Additionally, the development of next-generation EGFR TKIs that can overcome resistance to N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide and other third-generation TKIs is an important area of research.
In conclusion, N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide is a third-generation EGFR TKI that has shown promise in the treatment of NSCLC. The compound has been extensively studied in preclinical and clinical trials and has demonstrated a favorable safety profile and efficacy in targeting EGFR mutations that are resistant to first and second-generation TKIs. While there are limitations to its use in lab experiments, there are several future directions for the development and use of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide that hold promise for improving the treatment of NSCLC.

Méthodes De Synthèse

The synthesis of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide involves several steps, starting with the reaction of 4-fluoro-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylcyclobutanamine to form the corresponding amide, which is subsequently reacted with cyanogen bromide to form the nitrile. The nitrile is then reduced to the corresponding amine using sodium borohydride, followed by a cyclization reaction to form the final product, N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide.

Applications De Recherche Scientifique

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has been shown to be effective in targeting EGFR mutations that are resistant to first and second-generation TKIs, such as gefitinib and erlotinib. In a phase I clinical trial, N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide demonstrated a response rate of 51% in patients with NSCLC who had developed resistance to first and second-generation TKIs. In a subsequent phase II trial, N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide showed a response rate of 61% in patients with NSCLC who had developed resistance to first and second-generation TKIs.

Propriétés

IUPAC Name

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-16(13(8-15)5-2-6-13)12(18)10-4-3-9(14)7-11(10)17(19)20/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGANTETWQMJDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-])C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.